Compound Description: Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate is a key substrate for synthesizing new derivatives of pyrrole with potential antimicrobial activities. [] These derivatives incorporate modifications with chlorine, amide, and 1,3-oxazole fragments. []
Relevance: This compound is structurally related to 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide through its inclusion of a 1,3-oxazole ring system, a key feature in both molecules. The research focuses on exploring the antimicrobial potential of compounds containing this specific heterocycle. []
Compound Description: This compound demonstrated high anti-staphylococcal activity (minimum inhibitory concentration = 7.8 µg/ml) against reference strains of Staphylococcus aureus. [] It is part of a series of pyrrole derivatives explored for their antimicrobial potential. []
Relevance: This compound shares the 1,3-oxazole structural motif with 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide, highlighting the relevance of this specific heterocycle in designing compounds with antimicrobial properties. []
Compound Description: This compound also exhibited high anti-staphylococcal activity (minimum inhibitory concentration = 7.8 µg/ml) against reference strains of Staphylococcus aureus. [] It belongs to the same series of pyrrole derivatives designed and synthesized for antimicrobial research. []
Relevance: Similar to the previous compound, this molecule shares the 1,3-oxazole structure with 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide, emphasizing the significance of the 1,3-oxazole moiety in the development of potential antimicrobial agents. []
Compound Description: This compound displayed significant antifungal activity (minimum inhibitory concentration = 7.8 µg/ml) against reference strains of Candida albicans and Aspergillus niger. [] It is part of the same series of pyrrole derivatives explored for antimicrobial potential. []
Relevance: This molecule is structurally related to 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide through the presence of a 1,3-oxazole ring, further strengthening the relevance of this heterocycle in the context of antimicrobial research. []
Compound Description: This compound is a 1,3-oxazole derivative with a confirmed crystal structure. [] The dihedral angle between its aromatic rings is reported as 8.42(10)°. []
Relevance: This compound is structurally related to 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide by sharing the core 1,3-oxazole ring system and the carboxamide functional group. This comparison highlights the structural variations within the broader class of 1,3-oxazole derivatives. []
Compound Description: This compound represents a series of novel thiazole-1,3,4-oxadiazole hybrid analogues synthesized and evaluated for their in vitro antibacterial activity. []
Relevance: This series shares the 1,3,4-oxadiazole moiety with 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide. Although the specific substitutions on the 1,3,4-oxadiazole ring vary, both compounds belong to a class of molecules where this heterocycle is a key structural element. []
Compound Description: This compound is a furo[2,3-c]pyrazole derivative that demonstrated promising oral antiallergic activity. []
Relevance: Though not directly containing a 1,3-oxazole ring, N-ethyl-2,3,4-trimethylfuro[2,3-c]pyrazole-5-carboxamide (III3) provides a point of comparison with 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide. Both compounds highlight the exploration of different heterocyclic scaffolds in the search for bioactive molecules. Specifically, this compound emphasizes the carboxamide functional group as a common feature in compounds targeting this therapeutic area. []
Compound Description: This furo[2,3-c]pyrazole derivative also exhibited promising oral antiallergic activity in research focused on identifying novel antiallergic agents. []
Relevance: This compound serves as another point of comparison with 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide. Although their core heterocyclic systems differ, both molecules contain a carboxamide functional group, indicating its potential significance in the context of antiallergic activity. []
Compound Description: This furo[2,3-c]pyrazole derivative exhibited potent antiallergic activity, demonstrating suppression of histamine-, serotonin-, bradykinin-, and substance P-induced ear edema in mice. []
Relevance: This compound, while possessing a different core heterocyclic structure, offers a valuable point of comparison with 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide. Both compounds underscore the exploration of diverse heterocyclic systems in the search for novel therapeutics and further emphasize the importance of the carboxamide functional group in antiallergic drug development. []
Compound Description: This furo[2,3-c]pyrazole derivative, bearing a 1,3,4-oxadiazole substituent, displayed promising antiallergic activity in a study investigating novel therapeutic agents for allergy treatment. []
Relevance: Although based on a furo[2,3-c]pyrazole core, this compound's incorporation of a 1,3,4-oxadiazole moiety makes it structurally relevant to 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide. This shared feature emphasizes the significance of the 1,3,4-oxadiazole heterocycle in the design of compounds with potential therapeutic applications, including antiallergic agents. []
Compound Description: This furo[2,3-c]pyrazole derivative, incorporating a 1,3,4-oxadiazole substituent, exhibited potent antiallergic activity, including suppression of various mediator-induced ear edema in mice. []
Relevance: This compound shares the 1,3,4-oxadiazole structural motif with 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide. Despite having different core heterocyclic structures, the presence of this shared moiety highlights its potential importance in the context of antiallergic activity and drug development. []
Compound Description: This compound is a pyrrolidin-2-one derivative containing a 1,3,4-oxadiazole moiety and demonstrated potent antioxidant activity, surpassing that of ascorbic acid. []
Relevance: This compound and 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide both feature a 1,3,4-oxadiazole ring within their structures. While their overall structures differ, this shared moiety points to the versatility of the 1,3,4-oxadiazole ring in designing compounds with diverse biological activities. []
Compound Description: This compound is a pyrrolidin-2-one derivative incorporating a 1,2,4-triazole moiety and exhibited significant antioxidant activity, even greater than that of ascorbic acid. []
Relevance: While it does not directly share the 1,3,4-oxadiazole ring with 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide, this compound is included as a point of comparison. It demonstrates the exploration of different heterocyclic systems, in this case, 1,2,4-triazole, in the context of developing potent antioxidant molecules. []
Compound Description: WU-1 is a 1,2-oxazole derivative that acts as a glucose transport inhibitor, blocking the uptake of 2-deoxyglucose (2-DG) with an IC50 of 5.8 ± 0.6 µM. [] Notably, it exhibited minimal effects on human facilitative glucose transporters (GLUTs 1-4, GLUT8, and GLUT5), demonstrating selectivity for the Plasmodium falciparum hexose transporter PfHT. []
Relevance: WU-1, despite containing a 1,2-oxazole ring instead of the 1,3-oxazole present in 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide, offers a valuable comparison point. Both compounds demonstrate the use of oxazole derivatives in exploring different biological targets and highlight the structural modifications that can influence their activity and selectivity. []
Reference:
N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide (compound A (+))
Compound Description: Compound A (+) is an early lead compound in a drug discovery program targeting human immunodeficiency virus (HIV) integrase. [] It is primarily metabolized and excreted in rats and dogs, with the major metabolite being the 5-O-glucuronide. []
Relevance: Although structurally distinct from 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide, compound A (+) shares the carboxamide functional group. This common feature highlights the versatility of carboxamides in drug development and their use in various therapeutic areas, including HIV treatment. []
Compound Description: MK-0518 is a potent HIV integrase inhibitor, currently in phase III clinical trials. [] Like compound A (+), it is primarily eliminated through metabolism, and its major metabolite in rats and dogs is the 5-O-glucuronide. []
Relevance: This compound is structurally related to 5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide by sharing the 1,3,4-oxadiazole moiety. While their overall structures differ, the inclusion of this specific heterocycle highlights its relevance in the design of compounds with therapeutic potential, particularly in the area of HIV treatment. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.